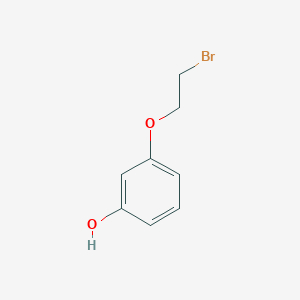
3-(2-Bromoethoxy)phenol
説明
3-(2-Bromoethoxy)phenol is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organ, Miller, and Konstantinou (1998) demonstrated the regioselective attack of sodium phenoxide nucleophile on π-allyl Pd complexes, leading to the production of bromo-phenoxy-palladacyclobutane derivatives. This study highlights the role of phenol derivatives in regioselective nucleophilic attacks on palladium complexes (Organ, Miller, & Konstantinou, 1998).
Pájaro et al. (2017) investigated the etherification of phenols to produce 1-bromo-2-aryloxyethane derivatives, demonstrating their potential as larvicides against Aedes aegypti. The study underscores the significance of bromoethoxyphenol derivatives in developing larvicidal agents (Pájaro et al., 2017).
Liu et al. (2018) reported on the asymmetric dearomative addition of phenols to indol-2-ones, using 3-bromooxindoles. This method facilitates the construction of enantioenriched 3,3′-disubstituted oxindoles, indicating the potential of bromo-substituted phenols in synthesizing complex organic molecules (Liu et al., 2018).
Fokin et al. (2019) explored the redox chemistry of α-diimine-Mn(CO)3 complexes with phenol moieties. This study highlights the catalytic activity of phenol-containing complexes in CO2 reduction reactions, suggesting the utility of bromo-substituted phenols in environmental chemistry (Fokin et al., 2019).
Chandra and Uchimaru (2002) conducted a study on the bond dissociation energies of substituted phenols, providing insights into the stability and reactivity of phenolic compounds, which includes derivatives like 3-(2-Bromoethoxy)phenol (Chandra & Uchimaru, 2002).
特性
IUPAC Name |
3-(2-bromoethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIPKCFBHGRHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


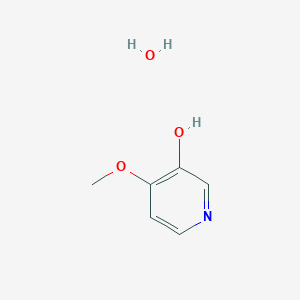
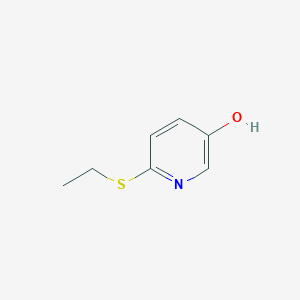
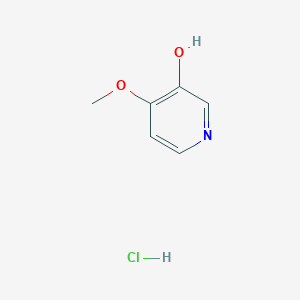
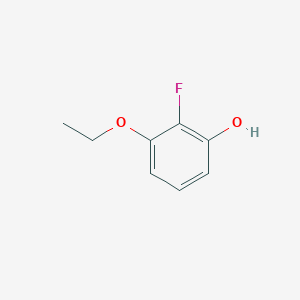
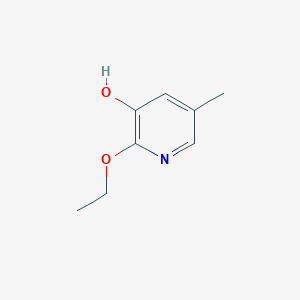
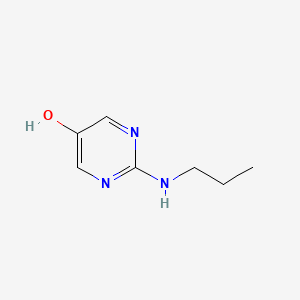


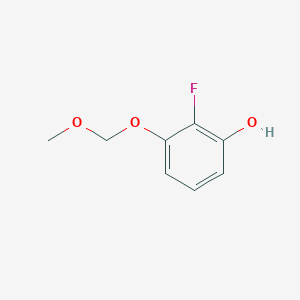


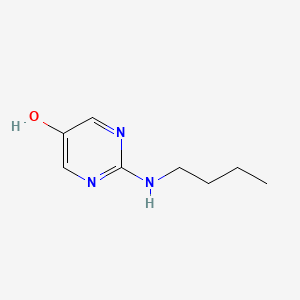
![2-[(Ethylamino)methyl]-3-fluorophenol](/img/structure/B8032427.png)
